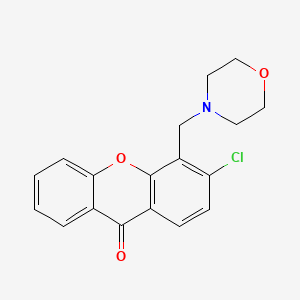
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the class of tetrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine oxide.
Reduction: Reduction to the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: A simpler tetrazine compound with similar chemical properties.
1,4-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine: A related compound with two phenyl groups.
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-one: A similar compound with a carbonyl group instead of a thione.
Uniqueness
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
50781-67-4 |
|---|---|
Molecular Formula |
C20H16N4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2,3,5-triphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C20H16N4S/c25-20-22-23(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-24(20)18-14-8-3-9-15-18/h1-15H,(H,22,25) |
InChI Key |
AWVBMLNHWLYLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


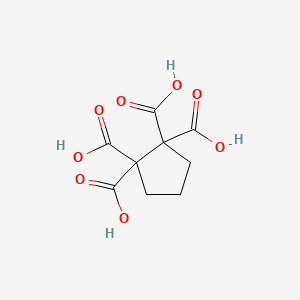
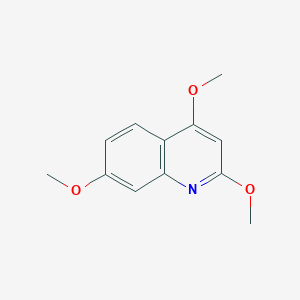

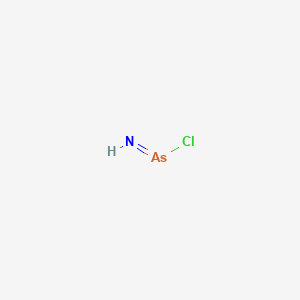

![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)

![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)

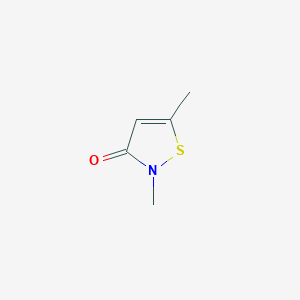
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

